molecular formula C18H19BrN2O B2763903 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1797319-79-9

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2763903
CAS No.: 1797319-79-9
M. Wt: 359.267
InChI Key: OTKKQXYLWCLNSE-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 1-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

Uniqueness

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is unique due to the presence of the phenylpyrrolidine moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKQXYLWCLNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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